molecular formula C9H11N3 B1603873 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine CAS No. 1778-74-1

2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine

Katalognummer B1603873
CAS-Nummer: 1778-74-1
Molekulargewicht: 161.2 g/mol
InChI-Schlüssel: MPGWXKYGIDJLQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung



  • Chemical Formula : C9H11N3

  • IUPAC Name : 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine

  • Synonyms : 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine

  • Molecular Weight : 161.21 g/mol

  • SMILES : C1=CN=CC2=C1NC=C2CCN

  • CAS Number : 1778-74-1

  • Country of Origin : China





  • Synthesis Analysis



    • Information on the synthesis of this compound is not readily available in the provided sources. Further research would be needed to explore its synthetic pathways.





  • Molecular Structure Analysis



    • The molecular structure of 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine consists of a pyrrolopyridine ring fused with an ethylamine side chain.





  • Chemical Reactions Analysis



    • Specific chemical reactions involving this compound were not covered in the sources. Further investigation would be required to understand its reactivity.





  • Physical And Chemical Properties Analysis



    • Storage Temperature : 2-8°C

    • Purity : 98%

    • Appearance : Solid

    • Solubility : Soluble in organic solvents

    • Melting Point : Not specified




  • Wissenschaftliche Forschungsanwendungen

    1. Hydrogen-Bonded Cyclic Dimers

    • Application Summary : 1H-pyrrolo[3,2-h]qinoline (PQ) and 2-(2′-pyridyl)pyrrole (PP) are important systems in the study of proton-transfer reactions. These molecules possess hydrogen bond donor (pyrrole) and acceptor (pyridine) groups, which leads to the formation of cyclic dimers in their crystals .
    • Methods of Application : The study involved a joint experimental (Raman scattering) and computational (DFT modelling) study on the high-pressure behaviour of PQ and PP molecular crystals .
    • Results : Compression up to 10 GPa (100 kbar) leads to considerable strengthening of the intermolecular hydrogen bond within the cyclic dimers .

    2. Fibroblast Growth Factor Receptor Inhibitors

    • Application Summary : A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed with potent activities against FGFR1, 2, and 3 .
    • Methods of Application : The study involved the design, synthesis, and biological evaluation of these derivatives .
    • Results : Compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

    3. Antileishmanial Agents

    • Application Summary : A series of uniquely functionalized 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
    • Methods of Application : The compounds were synthesized in one to two steps by utilizing a post-Ugi modification strategy .
    • Results : Among the library compounds, compound 5m exhibited potential in vitro antileishmanial activity .

    4. Treatment of Hyperglycemia

    • Application Summary : Certain compounds may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia .
    • Methods of Application : The specific methods of application are not detailed in the source .
    • Results : The results or outcomes obtained are not specified in the source .

    5. Cognitive Enhancers

    • Application Summary : Certain compounds were examined for their potential to reverse cognitive impairments in the novel object recognition (NOR) test under scopolamine-induced memory decline conditions .
    • Methods of Application : The specific methods of application are not detailed in the source .
    • Results : The results or outcomes obtained are not specified in the source .

    6. Immunomodulators

    • Application Summary : A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as novel immunomodulators targeting JAK3 for use in treating immune diseases such as organ transplantation .
    • Methods of Application : The specific methods of application are not detailed in the source .
    • Results : The results or outcomes obtained are not specified in the source .

    7. Antileishmanial Agents

    • Application Summary : A series of uniquely functionalized 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
    • Methods of Application : The compounds were synthesized in one to two steps by utilizing a post-Ugi modification strategy .
    • Results : Among the library compounds, compound 5m exhibited potential in vitro antileishmanial activity .

    8. Treatment of Hyperglycemia

    • Application Summary : Certain compounds may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia .
    • Methods of Application : The specific methods of application are not detailed in the source .
    • Results : The results or outcomes obtained are not specified in the source .

    9. Cognitive Enhancers

    • Application Summary : Certain compounds were examined for their potential to reverse cognitive impairments in the novel object recognition (NOR) test under scopolamine-induced memory decline conditions .
    • Methods of Application : The specific methods of application are not detailed in the source .
    • Results : The results or outcomes obtained are not specified in the source .

    10. Immunomodulators

    • Application Summary : A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as novel immunomodulators targeting JAK3 for use in treating immune diseases such as organ transplantation .
    • Methods of Application : The specific methods of application are not detailed in the source .
    • Results : The results or outcomes obtained are not specified in the source .

    Safety And Hazards



    • No specific safety hazards were mentioned in the provided sources. Always handle chemicals with proper precautions.




  • Zukünftige Richtungen



    • Further research could explore its potential applications in drug development, especially considering its inhibitory activity against FGFRs.




    Please note that additional scientific literature and experimental data would be necessary to provide a more detailed analysis. If you have any specific questions or need further information, feel free to ask! 😊


    Eigenschaften

    IUPAC Name

    2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H11N3/c10-3-1-7-5-12-9-2-4-11-6-8(7)9/h2,4-6,12H,1,3,10H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MPGWXKYGIDJLQT-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CN=CC2=C1NC=C2CCN
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H11N3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60627398
    Record name 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethan-1-amine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60627398
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    161.20 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine

    CAS RN

    1778-74-1
    Record name 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethan-1-amine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60627398
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods I

    Procedure details

    A solution of 2-oxo-2-(1H-pyrrolo[3,2-c]pyridin-3-yl)-acetamide (1 eq.) in ether is treated with lithium aluminum hydride (4 eq.), refluxed for 8 h, cooled to 0° C. and quenched by addition of Rochelle's salt solution. The reaction mixture is extracted with CH2Cl2. The extracts are combined dried over MgSO4 and concentrated in vacuo to give the title amine product, which is used as is in step 9, below.
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step One

    Synthesis routes and methods II

    Procedure details

    A mixture of (1H-pyrrolo[3,2-c]pyridin-3-yl)-acetonitrile (0.260 g, 1.66 mmol) and 5% rhodium on alumina (0.26 g) in ethanol (10 mL) and concentrated NH4OH (5 mL) is placed under 55 psi hydrogen pressure on a Parr shaker. After 24 h at ambient temperature, the reaction mixture is filtered through Celite and concentrated in vacuo to afford the title amine, identified by NMR and mass spectral analyses.
    Quantity
    0.26 g
    Type
    reactant
    Reaction Step One
    Quantity
    10 mL
    Type
    solvent
    Reaction Step One
    Name
    Quantity
    5 mL
    Type
    solvent
    Reaction Step One
    Quantity
    0.26 g
    Type
    catalyst
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine
    Reactant of Route 2
    Reactant of Route 2
    2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine
    Reactant of Route 3
    Reactant of Route 3
    2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine
    Reactant of Route 4
    Reactant of Route 4
    2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine
    Reactant of Route 5
    Reactant of Route 5
    2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine
    Reactant of Route 6
    Reactant of Route 6
    2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.